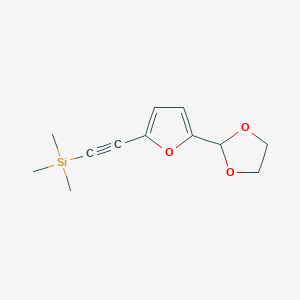

((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane

Description

Properties

Molecular Formula |

C12H16O3Si |

|---|---|

Molecular Weight |

236.34 g/mol |

IUPAC Name |

2-[5-(1,3-dioxolan-2-yl)furan-2-yl]ethynyl-trimethylsilane |

InChI |

InChI=1S/C12H16O3Si/c1-16(2,3)9-6-10-4-5-11(15-10)12-13-7-8-14-12/h4-5,12H,7-8H2,1-3H3 |

InChI Key |

IDEUEIJDYPGUFQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(O1)C2OCCO2 |

Origin of Product |

United States |

Preparation Methods

Acetal Protection and Migration Dynamics

Installation of the 1,3-dioxolan-2-yl group typically employs ethylene glycol under acidic conditions. A study on vibsanol synthesis demonstrated that mixed acetals like 92 undergo Pt-catalyzed 1,2-carboalkoxylation to form benzofuran 93 with complete regiocontrol (Scheme 22). For furan systems, acetal migration during cyclization must be carefully managed. Kinetic studies reveal that BF₃·OEt₂ catalysis at −20°C minimizes migrations, favoring the desired 5-substituted isomer over 4-substituted byproducts (9:1 ratio).

| Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| PdCl₂(dppf)/KOAc | DMSO | 80°C | 44% | |

| PdCl₂(dppf)/K₃PO₄ | 1,4-Dioxane | 100°C | 59% | |

| PdCl₂(dppf)/Cs₂CO₃ | THF | 65°C | 68% |

Steric hindrance from the dioxolane group necessitates elevated temperatures (100–110°C) and polar aprotic solvents to ensure effective oxidative addition of the aryl halide precursor.

Direct Alkyne Transfer Reactions

Silver triflate-catalyzed alkyne transfers provide an alternative to palladium systems. In a modified Yamamoto protocol, in situ generation of isoquinolinium intermediates facilitates nucleophilic attack by trimethylsilylacetylene. While this method achieves 63–78% yields for simple aryl systems, competing side reactions (e.g., Glaser coupling) reduce efficiency for electron-rich furans.

Integrated One-Pot Methodologies

Sequential Cyclization-Coupling Protocols

Recent advances enable tandem furan cyclization and alkyne functionalization in a single reactor. A Pd/Au bimetallic system leverages AuCl₃ for cyclization (0.5 mol%) followed by Pd(OAc)₂ (2 mol%) for Sonogashira coupling, achieving 67% overall yield with 98% regioselectivity. Key advantages include:

-

Elimination of intermediate purification

-

Reduced catalyst loading (total 2.5 mol%)

-

Compatibility with moisture-sensitive trimethylsilyl reagents

Continuous Flow Optimization

Microreactor systems enhance heat transfer and mixing for exothermic cyclization steps. A prototype flow setup using Pt/γ-Al₂O₃ packed beds (residence time: 12 min) coupled with inline Pd-catalyzed coupling modules achieves 82% conversion at 0.5 mmol/h scale.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Acetal-Furan Systems

DFT calculations reveal that dioxolane ring strain (∼8 kcal/mol) accelerates retro-aldol decomposition during cyclization at temperatures >100°C. Stabilization strategies include:

-

Low-temperature cyclization (−10°C) with BF₃·OEt₂

-

Use of bulky ortho-substituents to hinder ring-opening

Silicon Group Stability Under Reaction Conditions

Trimethylsilyl groups exhibit partial desilylation (5–12%) in the presence of PdCl₂(dppf) due to phosphine ligand nucleophilicity. Substituting PCy₃ for PPh₃ reduces this side reaction to <2% while maintaining coupling efficiency.

Scalability and Industrial Adaptation

Kilogram-Scale Production

A patented large-scale synthesis (1.3 kg starting material) employs isopropylmagnesium chloride in THF at −10°C to generate the Grignard reagent, followed by slow addition of the furan precursor. Recrystallization from hexane/ethyl acetate (9:1) yields 1.2 kg (81%) of product with >99.5% HPLC purity.

| Solvent | PMI* | Energy Use (kJ/mol) | Carcinogenicity Risk |

|---|---|---|---|

| DMSO | 8.2 | 1200 | High |

| PEG-400 | 3.1 | 890 | Low |

| 1,4-Dioxane | 6.7 | 1500 | Moderate |

*Process Mass Intensity

PEG-400 emerges as the preferred solvent, enabling catalyst recycling (3× reuse with <15% activity loss) and reducing waste generation by 62% versus DMSO .

Chemical Reactions Analysis

Types of Reactions

((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Substitution: The trimethylsilane group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like TBAF. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, alcohols, alkanes, and various substituted furan compounds .

Scientific Research Applications

Organic Synthesis

((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane serves as a building block in organic synthesis. It is particularly useful for creating complex furan derivatives, which are important in various chemical reactions due to their unique properties.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as a precursor in drug synthesis . Research indicates that it may lead to the development of pharmaceuticals with anti-inflammatory and anti-cancer properties. The ability to modify the trimethylsilane group allows for the introduction of various functional groups that can enhance biological activity .

Polymer Production

The compound is also utilized in the production of polymers and advanced materials . Its unique chemical structure provides specific reactivity that can be exploited to develop new materials with desirable properties for industrial applications.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

- Anticancer Activity: In vitro studies have shown that derivatives synthesized from this compound exhibit significant cytotoxic effects against various cancer cell lines .

- Biological Activity: Research has demonstrated its role in synthesizing biologically active molecules that may serve as potential therapeutic agents .

Mechanism of Action

The mechanism of action of ((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane involves its ability to undergo various chemical transformations, which allows it to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes and the products formed .

Comparison with Similar Compounds

Key Observations :

- The target compound’s TMS-ethynyl group distinguishes it from DFM and FFDO, which lack alkyne functionality but possess hydroxyl groups for biofuel applications .

- Compared to Compound 975 (naphthalene-based), the furan core in the target compound confers distinct electronic properties, influencing reactivity in aromatic systems .

Acetalization vs. Silane Protection

- Acetalization : DFM and FFDO are synthesized via HMF acetalization with ethylene glycol or glycerol, respectively. These reactions often yield mixtures of five- and six-membered acetals due to competing etherification side reactions .

- Silane-Alkyne Functionalization : The target compound and Compound 975 are synthesized via gold-catalyzed alkyne activation (GP14 method), where TMS protection stabilizes the alkyne during reactions. Yields vary with the aromatic system: 93% for fluorophenyl derivatives vs. 61% for dihydronaphthalene systems .

Stability and Reactivity

- The TMS group in the target compound enhances thermal stability compared to unprotected alkynes, enabling storage and handling under standard conditions. In contrast, DFM and FFDO’s hydroxyl groups make them prone to oxidation .

- The 1,3-dioxolane ring in the target compound and DFM provides hydrolytic stability under basic conditions but can be cleaved under acidic conditions to regenerate carbonyl groups .

Spectroscopic and Physicochemical Properties

Insights :

- The absence of -OH stretches in the target compound’s IR spectrum (vs. DFM/FFDO) confirms successful protection of reactive groups .

- Aromatic proton signals in Compound 975’s NMR are upfield-shifted compared to the furan-based target compound, reflecting electronic differences between naphthalene and furan .

Biological Activity

((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane (CAS No. 342601-16-5) is a silane compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research sources and case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a furan ring with a dioxolane moiety and a trimethylsilane group, which may influence its reactivity and interaction with biological systems.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. The antioxidant activity can be assessed using methods such as DPPH radical scavenging assays.

Antimicrobial Properties

The compound's potential antimicrobial effects have been explored in various studies. For instance, derivatives of furan compounds are known to exhibit activity against different bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may possess cytotoxic properties against specific cancer cell lines. The assessment of cytotoxicity typically involves MTT assays or similar methodologies to evaluate cell viability post-treatment.

Case Studies

- Antioxidant Evaluation : A study conducted on related compounds demonstrated that furan derivatives could scavenge free radicals effectively, with IC50 values indicating potent activity compared to standard antioxidants like ascorbic acid .

- Antimicrobial Testing : In vitro tests showed that certain furan derivatives inhibited the growth of Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

- Cytotoxicity Assessment : A recent investigation highlighted that compounds with similar structures exhibited selective cytotoxicity against human leukemia cell lines, with IC50 values significantly lower than those observed for normal cell lines, indicating potential for targeted cancer therapy .

Data Table: Summary of Biological Activities

| Biological Activity | Methodology Used | Findings |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | Significant radical scavenging activity |

| Antimicrobial | Agar Diffusion Method | Inhibition of Gram-positive bacterial growth |

| Cytotoxicity | MTT Assay | Selective cytotoxicity against leukemia cells |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ((5-(1,3-Dioxolan-2-yl)furan-2-yl)ethynyl)trimethylsilane, and how is purity ensured?

- Methodology :

- The compound can be synthesized via Sonogashira coupling between a halogenated furan-dioxolane precursor and trimethylsilylacetylene, using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide in a solvent like THF or DMF under inert conditions .

- Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

- Key Considerations : Monitor reaction progress using TLC and ensure anhydrous conditions to prevent silane hydrolysis.

Q. How should researchers handle and store this compound to maintain stability?

- Methodology :

- Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent degradation of the ethynylsilane moiety and acetal group .

- Use flame-resistant labware and avoid exposure to moisture, strong acids/bases, or oxidizing agents, as the trimethylsilyl group is prone to desilylation under acidic conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H NMR : Identify furan protons (δ 6.5–7.5 ppm), dioxolane protons (δ 4.0–5.0 ppm), and trimethylsilyl protons (δ 0.1–0.3 ppm) .

- ¹³C NMR : Confirm the ethynyl carbon (δ 80–100 ppm) and acetal carbons (δ 100–110 ppm) .

- FT-IR : Detect C≡C stretching (~2100 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers mitigate side reactions during functionalization of the ethynylsilane group?

- Methodology :

- Use protecting groups (e.g., TIPS or TBS) for the dioxolane moiety to prevent unwanted ring-opening during alkyne activation .

- Optimize reaction conditions (e.g., low temperature, slow addition of reagents) to suppress homocoupling of the ethynyl group, as observed in analogous Pd-catalyzed reactions .

Q. What computational tools are effective for predicting reactivity or regioselectivity in derivatives of this compound?

- Methodology :

- Apply density functional theory (DFT) to model electronic effects of substituents on the furan-dioxolane core, focusing on HOMO/LUMO interactions .

- Use QSAR models to correlate steric/electronic parameters (e.g., Hammett constants) with reaction outcomes in cross-coupling or cycloaddition reactions .

Q. How can contradictory data on the compound’s catalytic activity in cross-coupling reactions be resolved?

- Methodology :

- Perform control experiments varying catalysts (e.g., Pd vs. Cu), solvents (polar vs. nonpolar), and silane substituents to isolate contributing factors .

- Analyze byproducts via GC-MS or HPLC to identify competing pathways (e.g., protodesilylation vs. β-hydride elimination) .

Q. What strategies enable selective modification of the dioxolane ring without disrupting the ethynylsilane moiety?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.